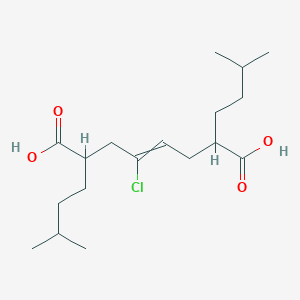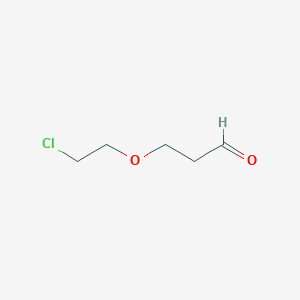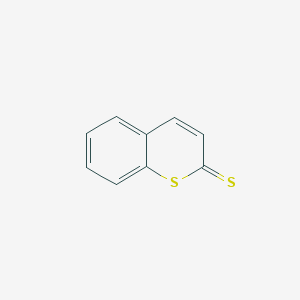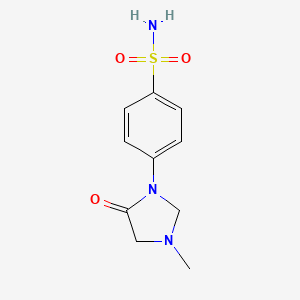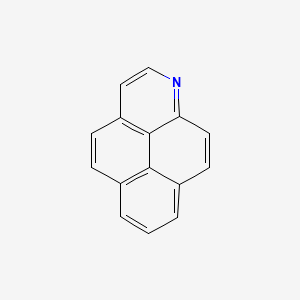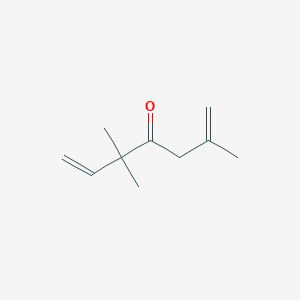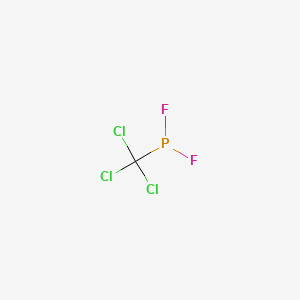
Phosphonous difluoride, (trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonous difluoride, (trichloromethyl)-, with the molecular formula CCl₃F₂P, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two fluorine atoms and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonous difluoride, (trichloromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with fluorinating agents such as hydrogen fluoride or antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{CCl}_3\text{P} + 2\text{HF} \rightarrow \text{CCl}_3\text{PF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of phosphonous difluoride, (trichloromethyl)-, often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous chemicals involved. The process may include steps such as purification and distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonous difluoride, (trichloromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Phosphonous difluoride, (trichloromethyl)-, has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphonous difluoride, (trichloromethyl)-, exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with different atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Phosphonous difluoride, (trichloromethyl)-, can be compared with other similar compounds such as:
Phosphonous difluoride, (methyl)-: This compound has a methyl group instead of a trichloromethyl group.
Phosphonous difluoride, (ethyl)-: This compound has an ethyl group instead of a trichloromethyl group.
The uniqueness of phosphonous difluoride, (trichloromethyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
1112-03-4 |
|---|---|
Formule moléculaire |
CCl3F2P |
Poids moléculaire |
187.34 g/mol |
Nom IUPAC |
difluoro(trichloromethyl)phosphane |
InChI |
InChI=1S/CCl3F2P/c2-1(3,4)7(5)6 |
Clé InChI |
RVKKPWGBSJIGAT-UHFFFAOYSA-N |
SMILES canonique |
C(P(F)F)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


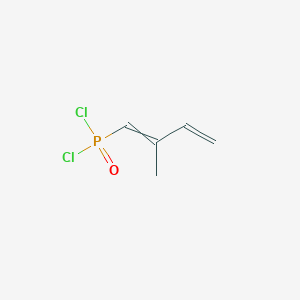

![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
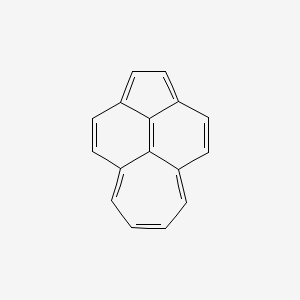


![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
